Gadobutrol, also known as Gadobutrol or Gadavist, is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) [, ]. Its high relaxivity makes it particularly effective for enhancing the contrast of MR images, allowing for better visualization of tissues and structures in the body [, ]. Unlike some linear GBCAs, gadobutrol is considered relatively safe, with a low risk of nephrogenic systemic fibrosis []. In research, gadobutrol has been extensively investigated for its properties and efficacy in various preclinical and clinical applications, primarily focused on its contrast-enhancing capabilities in different imaging modalities.
Gadovist, also known as gadobutrol, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a non-ionic macrocyclic compound that enhances the contrast of images by shortening the relaxation times of protons in tissue water. This effect is crucial for improving the visibility of internal structures during MRI scans. Gadovist is particularly noted for its high stability and low toxicity compared to linear gadolinium-based agents, making it a safer choice for patients requiring imaging studies.
Gadovist was developed and is marketed by Bayer AG. It received approval from various regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for use in clinical settings.
Gadovist is classified as a gadolinium-based contrast agent. It falls under the category of diagnostic radiopharmaceuticals, specifically designed for MRI applications. Its active component, gadolinium(III), is chelated with dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid, which enhances its safety profile by minimizing free gadolinium ion release in the body.
The synthesis of Gadovist involves several key steps:
The synthesis must maintain stringent conditions to prevent degradation or contamination. The process typically yields Gadovist with a purity exceeding 99.7%, ensuring its efficacy and safety for clinical use.
Gadovist has a complex molecular structure characterized by its macrocyclic ligand that encapsulates the gadolinium ion. The chemical formula is represented as C_{13}H_{22}GdN_{3}O_{7}, indicating its composition.
Gadovist primarily participates in coordination reactions where gadolinium ions interact with water molecules within biological tissues. This interaction leads to changes in relaxation times, which are critical for MRI contrast enhancement.
The reaction mechanism involves:
The mechanism of action of Gadovist relies on its ability to alter magnetic properties in tissues during an MRI scan:
Studies have shown that Gadovist provides superior contrast enhancement compared to other agents, particularly in areas with high vascularity or lesions .
Gadovist is primarily used in medical imaging:
The evolution of gadolinium-based contrast agents began with foundational research into nuclear magnetic resonance (NMR) phenomena by Bloch, Bloembergen, and Purcell in the 1940s. However, it was not until 1973 that Lauterbur and Mansfield published the first NMR images using magnetic field gradients, work that later earned them the Nobel Prize in Physiology or Medicine in 2003. The critical breakthrough for clinical contrast enhancement came when researchers recognized that paramagnetic ions could influence proton relaxation times in biological tissues. Initial investigations in the late 1970s explored manganese (Mn²⁺) and ferric chloride (Fe³⁺) compounds, but gadolinium emerged as the optimal candidate due to its seven unpaired electrons – the maximum possible for stable atoms – granting it an exceptionally high magnetic moment [1].
At the 1982 Radiological Society of North America meeting, Val Runge presented pioneering work on paramagnetic ions, including gadolinium complexes. Concurrently, a research team at Schering AG (now Bayer HealthCare) led by Weinmann developed the first clinically viable gadolinium chelate using diethylenetriamine penta-acetic acid (DTPA). This collaboration yielded gadopentetate dimeglumine (Magnevist®), which became the first GBCA approved for clinical use after its initial human injection on November 10, 1983, in Berlin. Following extensive clinical trials, it received approvals in the United States, Germany, and Japan in 1988. This landmark development established the extracellular contrast mechanism that remains fundamental to most GBCAs: small-molecular-weight complexes that distribute rapidly in the blood and extracellular spaces, enhancing tissues based on perfusion and capillary permeability. Since this breakthrough, eight additional gadolinium chelates have received global approvals, collectively enabling over 450 million procedures worldwide and transforming MRI into an indispensable diagnostic modality across neurology, oncology, and vascular imaging [1] [10].
Contemporary GBCAs are classified according to two critical structural parameters: the geometry of their organic ligand (linear vs. macrocyclic) and their net ionic charge (ionic vs. non-ionic). These characteristics fundamentally determine their thermodynamic stability and kinetic inertness – properties crucial to both safety and efficacy profiles.
Structural Classification:
Charge-Based Classification:
Table 1: Classification of Major Gadolinium-Based Contrast Agents
Molecular Structure | Ionic Charge | Agents | Representative Trade Names |
---|---|---|---|
Linear | Ionic | Gadopentetate dimeglumine | Magnevist® |
Gadobenate dimeglumine | MultiHance® | ||
Gadoxetate disodium | Eovist®/Primovist® | ||
Non-ionic | Gadodiamide | Omniscan® | |
Gadoversetamide | OptiMARK™ | ||
Macrocyclic | Ionic | Gadoterate meglumine | Dotarem®/Clariscan™ |
Non-ionic | Gadoteridol | ProHance® | |
Gadobutrol | Gadovist®/Gadavist® |
This classification system directly informs clinical performance. Macrocyclic agents exhibit superior Gd³⁺ retention compared to linear agents, while non-ionic formulations offer reduced osmolality (approximately 1603 mOsm/kg for gadobutrol 1.0 M versus 1960 mOsm/kg for gadopentetate dimeglumine 0.5 M). These physicochemical differences have profound implications for both safety and imaging applications [1] [2] [6].
Gadobutrol (marketed as Gadovist® in Europe and Gadavist® in North America) exemplifies the evolution toward optimized macrocyclic contrast agents. Its molecular structure features a non-ionic macrocyclic chelate where gadolinium is tightly bound within a 12-membered triazacyclononane ring system. This configuration delivers exceptional kinetic stability – dissociation half-lives exceed 1000 years at physiological pH – effectively minimizing free gadolinium release even in patients with impaired elimination pathways [3] [6] [10].
Gadobutrol's most distinguishing characteristic is its formulation as a 1.0 mol/L solution, double the concentration of conventional extracellular GBCAs (typically 0.5 mol/L). This higher concentration enables several clinical advantages:
Table 2: Physicochemical Properties of Gadobutrol vs. Other Macrocyclic GBCAs
Property | Gadobutrol | Gadoteridol | Gadoterate Meglumine |
---|---|---|---|
Concentration (mol/L) | 1.0 | 0.5 | 0.5 |
Structure | Macrocyclic | Macrocyclic | Macrocyclic |
Ionic Charge | Non-ionic | Non-ionic | Ionic (-1) |
Relaxivity r1 (L/mmol•s) at 1.5T | 4.9-5.5 | 3.7 | 3.5 |
Osmolality (mOsm/kg) | 1603 | 630 | 1350 |
Pharmacokinetically, gadobutrol exhibits purely extracellular distribution without significant protein binding or cellular uptake. It undergoes rapid and complete renal elimination via glomerular filtration, with 90-98% excreted unchanged in urine within 12 hours in patients with normal renal function. This pharmacokinetic profile supports its broad application across multiple anatomical regions including the central nervous system, liver, kidneys, and vascular system [3] [6]. As a second-generation agent, gadobutrol represents the convergence of molecular stability engineering and diagnostic performance optimization – achieving high relaxivity within a stable macrocyclic architecture while enabling advanced imaging techniques through its distinctive 1.0 M formulation [3] [6] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5